molecular formula C13H21N3O4 B13729252 Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B13729252
M. Wt: 283.32 g/mol
InChI Key: XDFXPCJGJACULM-UHFFFAOYSA-N
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Description

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound that features a pyrazole ring substituted with a Boc-protected amino group and a methyl ester. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group allows for selective modification and targeting within complex biological environments.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the Boc protection, making it more reactive.

    Ethyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of the Boc-protected amino group, which provides stability and selectivity in synthetic applications. The combination of the pyrazole ring and the Boc-protected amino group makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18)

InChI Key

XDFXPCJGJACULM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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